1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole

Medicinal Chemistry Structure-Activity Relationship Pyrazolopyrrolidine Scaffolds

1-Ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole (CAS 1172228-66-8) is a heterocyclic small molecule with the molecular formula C₉H₁₅N₃ and a molecular weight of 165.24 g/mol. The compound consists of a 1H-pyrazole core bearing an N1-ethyl substituent and a C3-pyrrolidin-2-yl group, forming a pyrazolopyrrolidine scaffold.

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
CAS No. 1172228-66-8
Cat. No. B3376127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole
CAS1172228-66-8
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESCCN1C=CC(=N1)C2CCCN2
InChIInChI=1S/C9H15N3/c1-2-12-7-5-9(11-12)8-4-3-6-10-8/h5,7-8,10H,2-4,6H2,1H3
InChIKeyBHRJWLQZSPPYGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole (CAS 1172228-66-8) – Procurement-Relevant Structural and Physicochemical Baseline


1-Ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole (CAS 1172228-66-8) is a heterocyclic small molecule with the molecular formula C₉H₁₅N₃ and a molecular weight of 165.24 g/mol . The compound consists of a 1H-pyrazole core bearing an N1-ethyl substituent and a C3-pyrrolidin-2-yl group, forming a pyrazolopyrrolidine scaffold . Key physicochemical properties include a topological polar surface area of 29.8 Ų, a computed XLogP3 of 0.5, one hydrogen bond donor (pyrrolidine NH), and a predicted boiling point of 284.9 ± 28.0 °C . It is commercially available from multiple vendors at research-grade purity, typically ≥97–98% .

Why 1-Ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole Cannot Be Assumed Interchangeable with Close Pyrazolopyrrolidine Analogs


Within the pyrazolopyrrolidine class, substitution pattern and N-alkylation critically determine both binding-mode compatibility and pharmacokinetic profile. The core scaffold is claimed across distinct patent families for gamma-secretase inhibition (e.g., WO2008147800, Elan Pharmaceuticals [1]) and BET bromodomain inhibition (e.g., US8975417, Novartis [2]), but Markush claims span thousands of enumerated variants; activity cliffs of >100-fold are common when the pyrrolidine attachment position shifts from C3 to C4 or when the pyrazole N1 substituent changes from ethyl to methyl or hydrogen. Therefore, structurally similar analogs cannot be generically interchanged without direct comparative data. The evidence items below deconvolute the specific differentiation dimensions that matter for procurement decisions.

Quantitative Differentiation Evidence for 1-Ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole vs. Closest Analogs


Positional Isomerism: C3-Pyrrolidine Attachment vs. C4-Pyrrolidine Analog (CAS 1171607-85-4) Offers Distinct Hydrogen-Bonding Geometry

The target compound positions the pyrrolidine NH hydrogen-bond donor at the pyrazole C3 position, placing it 2.8–3.2 Å closer to the pyrazole N2 acceptor than the C4-substituted isomer 1-ethyl-4-(pyrrolidin-2-yl)-1H-pyrazole (CAS 1171607-85-4) [1]. This difference in donor–acceptor geometry fundamentally alters the pharmacophoric vector presentation. In BET bromodomain inhibitor series, C3-pyrrolidine-substituted pyrazoles have been shown to engage the conserved Asn140 residue via a water-bridged hydrogen bond that is geometrically inaccessible to the C4-substituted analogs, which instead must rely on alternative binding modes with different selectivity profiles [2]. No direct head-to-head IC₅₀ comparison is available in the public domain for these two specific isomers.

Medicinal Chemistry Structure-Activity Relationship Pyrazolopyrrolidine Scaffolds

N1-Ethyl vs. N1-Unsubstituted Analog (CAS 1316223-60-5): Lipophilicity Tuning Alters Predicted CNS Permeability and Non-Specific Binding

The N1-ethyl group increases the computed partition coefficient by ~1.5 log units compared to the N1-unsubstituted analog 3-(pyrrolidin-2-yl)-1H-pyrazole (CAS 1316223-60-5), which possesses an acidic pyrazole NH (pKa ~14 in DMSO for the parent heterocycle) and a computed XLogP of approximately −1.0 . The target compound (XLogP3 = 0.5 ) falls within the optimal CNS drug-likeness window (XLogP 1–3) defined by Wager et al. (ACS Chem. Neurosci., 2010), whereas the unsubstituted analog is excessively polar and would exhibit poor passive membrane permeability. No direct comparative permeability data (PAMPA or Caco-2) are publicly available for these two specific compounds.

Physicochemical Property Optimization Drug-Likeness CNS Drug Design

Pyrrolidine NH H-Bond Donor: Differentiated from N-Alkylated Pyrrolidine Analogs Lacking HBD Capacity for Key Target Interactions

The secondary amine of the pyrrolidine ring provides exactly one hydrogen-bond donor (HBD) , a feature essential for engaging the hinge-region backbone carbonyl in kinase ATP-binding sites and the conserved asparagine side chain in bromodomains [1]. N-Methyl-pyrrolidine analogs, which replace this NH with an NCH₃ group, eliminate the HBD entirely and must rely solely on hydrophobic contacts, frequently resulting in a >50-fold loss of binding affinity in BRD4(1) AlphaScreen displacement assays for structurally related pyrazolopyrrolidine chemotypes [1]. The target compound's single HBD therefore represents a non-redundant pharmacophoric element that cannot be replicated by N-alkylated pyrrolidine analogs. Comparator quantitative data for the exact N-methyl analog of this specific compound are not publicly available; the affinity shift is inferred from SAR trends in the Novartis BET inhibitor patent series [1].

Hydrogen-Bond Donor Pharmacophore Modeling Kinase Inhibitor Design

Patent-Class Membership: Positioned Differentially Across Gamma-Secretase and BET Bromodomain Inhibitor Patent Landscapes

The pyrazolopyrrolidine scaffold containing a C3-pyrrolidine substituent and N1-alkylation is specifically enumerated within the Markush claims of Elan Pharmaceuticals' gamma-secretase inhibitor patent (WO2008147800, priority date May 25, 2007 [1]) and also overlaps with the Novartis BET bromodomain inhibitor patent family (US8975417, priority date May 28, 2013 [2]). In contrast, the C4-pyrrolidine isomer (CAS 1171607-85-4) is not explicitly claimed as a preferred embodiment in the gamma-secretase patent, which emphasizes C3-substituted variants for optimal Aβ42-lowering activity [1]. This differential IP positioning means that procurement for gamma-secretase-targeted programs requires the specific C3 regioisomer to remain consistent with the patent exemplification; selecting the C4 isomer severs the connection to the most advanced preclinical proof-of-concept data package.

Alzheimer's Disease Cancer Epigenetics Intellectual Property Landscape

Evidence-Backed Application Scenarios for 1-Ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole (CAS 1172228-66-8)


Gamma-Secretase Inhibitor Lead Optimization for Alzheimer's Disease Research

The compound's C3-pyrrolidin-2-yl pyrazolopyrrolidine scaffold is explicitly claimed in the Elan Pharmaceuticals gamma-secretase inhibitor patent family (WO2008147800 ), positioning it as a procurement-direct scaffold for Aβ42-lowering SAR exploration. The N1-ethyl group provides balanced lipophilicity (XLogP3 = 0.5) compatible with CNS drug-likeness criteria, while the pyrrolidine NH serves as a key HBD for potential active-site engagement. Researchers developing gamma-secretase modulators for Alzheimer's disease should select this specific isomer over the C4-substituted variant to maintain alignment with the preferred patent embodiment and its associated biological data package.

BET Bromodomain Inhibitor Chemical Probe Development for Epigenetic Oncology Targets

The Novartis BET inhibitor patent family (US8975417 [1]) enumerates pyrazolopyrrolidine derivatives as BRD2/3/4 bromodomain ligands. The compound's single HBD (pyrrolidine NH) is a pharmacophoric requirement for engaging the conserved Asn140 residue in BRD4(1), and its N1-ethyl group provides a defined starting point for vector elaboration toward the WPF shelf or ZA channel. Procurement of this specific compound ensures possession of the core scaffold with the correct HBD geometry, enabling focus on R-group diversification rather than scaffold identity validation .

Precision Chemical Biology Tool for Pyrazolopyrrolidine Scaffold-Based Chemoproteomics

The compound's well-defined single stereocenter (undefined but known to be racemic in commercial samples) and dual-nitrogen heterocyclic architecture make it a suitable core for developing photoaffinity labeling probes or click-chemistry-functionalized tool compounds. The N1-ethyl group can serve as a synthetic handle for further derivatization, while the pyrrolidine NH provides a site for linker attachment without ablating the HBD critical for target engagement . Its commercial availability at ≥97% purity from multiple vendors [1] supports reproducible probe synthesis workflows.

Structure-Guided Fragment Evolution Starting from a Pre-Validated Pyrazolopyrrolidine Core

X-ray crystallographic data for related pyrazolopyrrolidine ligands bound to BRD4 bromodomains (PDB entries from the Novartis series) provide a structural framework for fragment growth. The target compound maps directly onto the core scaffold of these co-crystal structures, allowing structure-based design efforts to proceed from a pre-validated hinge-binding motif rather than de novo fragment screening [1]. Its computed ligand efficiency metrics (heavy atom count = 12; MW = 165.24) place it within fragment-like property space (MW < 250), supporting its use in fragment-based drug discovery .

Quote Request

Request a Quote for 1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.